molecular formula C16H23NO5 B3033806 Crotaleschenine CAS No. 120154-95-2

Crotaleschenine

Cat. No.: B3033806
CAS No.: 120154-95-2
M. Wt: 309.36 g/mol
InChI Key: QPNKYNYIKKVVQB-RCJVZNENSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Crotaleschenine has several scientific research applications:

Safety and Hazards

The safety and hazards of Crotaleschenine are not available in the search results. For detailed information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Biochemical Analysis

Biochemical Properties

Crotaleschenine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to interact with various biomolecules, including enzymes involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to changes in cellular metabolism and function .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to affect the expression of genes involved in oxidative stress responses, leading to altered cellular metabolism and function . Additionally, it can impact cell signaling pathways, potentially affecting processes such as cell proliferation and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. This compound can inhibit or activate enzymes by binding to their active sites, leading to changes in enzyme activity and subsequent alterations in cellular processes. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity and cellular effects . Long-term studies in vitro and in vivo have demonstrated that this compound can have sustained effects on cellular function, although these effects may diminish as the compound degrades.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antioxidant activity and modulation of metabolic pathways. At higher doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. It has been shown to influence pathways related to oxidative stress, energy metabolism, and detoxification processes . By modulating the activity of key enzymes in these pathways, this compound can alter the overall metabolic state of cells and tissues.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the localization and accumulation of this compound, influencing its activity and function . The transport and distribution of this compound are critical for its effective action within biological systems.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. It may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of this compound is essential for its role in modulating cellular processes and biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of crotaleschenine involves several steps, starting from the extraction of the plant material. The compound is isolated using chromatographic techniques, followed by purification through crystallization. The reaction conditions typically involve the use of organic solvents and specific temperature controls to ensure the stability of the compound .

Industrial Production Methods

Industrial production of this compound is not widely documented, but it would likely involve large-scale extraction from Crotalaria leschenaultii, followed by purification processes similar to those used in laboratory settings. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) would be employed to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

Crotaleschenine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to optimize the reaction outcomes .

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different biological and chemical properties, making them useful for various applications .

Comparison with Similar Compounds

Crotaleschenine is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include other alkaloids derived from the Crotalaria genus, such as retusine and crispatine. These compounds share some structural similarities but differ in their specific functional groups and biological properties .

List of Similar Compounds

Properties

IUPAC Name

(1R,4R,5S,6R,16R)-6-hydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-9-10(2)16(3,20)15(19)21-8-11-4-6-17-7-5-12(13(11)17)22-14(9)18/h4,9-10,12-13,20H,5-8H2,1-3H3/t9-,10+,12-,13-,16-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPNKYNYIKKVVQB-RCJVZNENSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@@](C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC1=O)(C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Crotaleschenine
Reactant of Route 2
Crotaleschenine
Reactant of Route 3
Crotaleschenine
Reactant of Route 4
Crotaleschenine
Reactant of Route 5
Crotaleschenine
Reactant of Route 6
Crotaleschenine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.